molecular formula C34H24N4Na2O8S2 B1384629 Azo Blue CAS No. 6059-34-3

Azo Blue

Cat. No. B1384629
CAS RN: 6059-34-3
M. Wt: 726.7 g/mol
InChI Key: ZMEQYWNDTCDNMG-UHFFFAOYSA-L
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Description

Azo dyes are organic compounds bearing the functional group R−N=N−R′, where R and R′ are usually aryl and substituted aryl groups . They are a commercially important family of azo compounds, i.e., compounds containing the C-N=N-C linkage . Azo dyes are synthetic dyes and do not occur naturally . Most azo dyes contain only one azo group, but there are some that contain two or three azo groups, called “diazo dyes” and “triazo dyes” respectively . Azo dyes comprise 60-70% of all dyes used in food and textile industries .


Synthesis Analysis

Most azo dyes are prepared by azo coupling, which entails an electrophilic substitution reaction of an aryl diazonium cation with another compound, the coupling partner . Generally, coupling partners are other aromatic compounds with electron-donating groups . In practice, acetoacetic amide are widely used as coupling partners .


Molecular Structure Analysis

Azo dyes are characterized by the presence of azo groups (–N=N–) in their molecular structure . The azo group is a part of their main skeleton structure . Azo chromophores are a group of colorant organic materials .


Chemical Reactions Analysis

Degradation of Dark Blue reactive azo dye using Fenton was investigated in a study . A series of Fenton reaction assays were carried out using different molar ratios of dye concentration [dye] compared to the concentrations of ferrous ion [Fe2+] and hydrogen peroxide [H2O2] .


Physical And Chemical Properties Analysis

As a consequence of π-delocalization, aryl azo compounds have vivid colors, especially reds, oranges, and yellows . An example is Disperse Orange 1 . Some azo compounds, e.g., methyl orange, are used as acid-base indicators . Most DVD-R / +R and some CD-R discs use blue azo dye as the recording layer .

Scientific Research Applications

Photocatalysis and Microbial Fuel Cells

The study by Long et al. (2019) highlights the use of blue titania nanotube arrays in microbial fuel cells, enhancing electricity generation and the degradation of azo dyes like Azo Blue. This approach offers a promising method for treating pollutants and generating power simultaneously (Long et al., 2019).

Dye Degradation Mechanisms

Wu Xiu-hon (2013) analyzed the degradation mechanism of Azo Blue dyes using internal electrolysis and Fenton reagent oxidizing methods. The study provides insights into the breakdown process of these dyes, crucial for environmental remediation strategies (Wu Xiu-hon, 2013).

Photodegradation Using Bismuth Catalysts

Sivakumar et al. (2014) reviewed the application of bismuth catalysts in decolorizing textile dyes, including Azo Blue, through photodegradation. This method is effective for treating industrial effluents, offering a potential solution for environmental pollution (Sivakumar et al., 2014).

Biological Decolorization and Detoxification

Cao et al. (2019) developed an indigenous bacterial consortium for decolorizing and detoxifying Azo Blue dyes. This biological approach is crucial for removing harmful dyes from industrial effluents before environmental discharge (Cao et al., 2019).

Mathematical Modeling of Dye Degradation

Research by Abubakar et al. (2021) on the growth of Streptomyces DJP15 in the degradation of Azo Blue dye offers a mathematical perspective, providing a framework for predicting bioremediation processes (Abubakar et al., 2021).

Removal Using Hydroxyapatite

Joudi et al. (2019) focused on the removal of Azo Blue dyes using hydroxyapatite, derived from Moroccan phosphogypsum. This study presents an innovative approach to dye removal, contributing to environmental clean-up efforts (Joudi et al., 2019).

Azo Dye Biotransformation

The study by Cruz and Buitrón (2000) explored the biotransformation of Azo Blue dye in an anaerobic sequencing batch biofilter. Their findings contribute to understanding the microbial processes involved in dye degradation (Cruz & Buitrón, 2000).

High-Entropy Alloys in Dye Degradation

Lv et al. (2016) developed a novel high-entropy alloy showing high efficiency in degrading Azo Blue dyes. This material offers a new perspective on using metallic compounds in environmental remediation (Lv et al., 2016).

Phytoremediation Using Duckweed

Imron et al. (2019) investigated the use of duckweed (Lemna minor) in removing Azo Blue dyes from wastewater. This study presents an eco-friendly approach to treating dye-contaminated water (Imron et al., 2019).

Safety And Hazards

Azo Blue is for R&D use only and not for medicinal, household or other use . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

disodium;4-hydroxy-3-[[4-[4-[(1-hydroxy-4-sulfonatonaphthalen-2-yl)diazenyl]-3-methylphenyl]-2-methylphenyl]diazenyl]naphthalene-1-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H26N4O8S2.2Na/c1-19-15-21(11-13-27(19)35-37-29-17-31(47(41,42)43)23-7-3-5-9-25(23)33(29)39)22-12-14-28(20(2)16-22)36-38-30-18-32(48(44,45)46)24-8-4-6-10-26(24)34(30)40;;/h3-18,39-40H,1-2H3,(H,41,42,43)(H,44,45,46);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMEQYWNDTCDNMG-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=CC(=C(C=C2)N=NC3=C(C4=CC=CC=C4C(=C3)S(=O)(=O)[O-])O)C)N=NC5=C(C6=CC=CC=C6C(=C5)S(=O)(=O)[O-])O.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H24N4Na2O8S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

726.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Azo Blue

CAS RN

6059-34-3
Record name 1-Naphthalenesulfonic acid, 3,3'-[(3,3'-dimethyl[1,1'-biphenyl]-4,4'-diyl)bis(2,1-diazenediyl)]bis[4-hydroxy-, sodium salt (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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